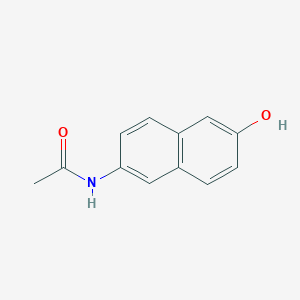

N-(6-Hydroxy-2-naphthyl)acetamide

Description

Properties

CAS No. |

6610-10-2 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

N-(6-hydroxynaphthalen-2-yl)acetamide |

InChI |

InChI=1S/C12H11NO2/c1-8(14)13-11-4-2-10-7-12(15)5-3-9(10)6-11/h2-7,15H,1H3,(H,13,14) |

InChI Key |

FCQGSMZDIIILCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

N-(6-Hydroxy-2-naphthyl)acetamide exhibits notable antimicrobial properties. Research has shown that derivatives of this compound can inhibit the activity of enzymes such as aminopeptidase N, which is involved in various physiological processes. In particular, studies have indicated that certain derivatives can effectively inhibit the invasion of endothelial cells induced by basic fibroblast growth factor at low micromolar concentrations, suggesting potential applications in treating diseases characterized by excessive cell migration and invasion, such as cancer .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been noted that certain naphthalene derivatives, including this compound, can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Analytical Chemistry Applications

Chromatographic Analysis

this compound can be analyzed using high-performance liquid chromatography (HPLC). A specific reverse-phase HPLC method has been developed for its analysis, which is compatible with mass spectrometry. This method utilizes a mobile phase composed of acetonitrile and water, allowing for effective separation and quantification of the compound in various samples .

Pharmacokinetics Studies

The compound's behavior in biological systems can be studied through pharmacokinetics, where its absorption, distribution, metabolism, and excretion are evaluated. The established HPLC methods facilitate these studies by providing accurate measurements of the compound's concentration over time in biological matrices .

Material Science Applications

Synthesis of Biologically Active Compounds

this compound serves as a precursor for synthesizing various biologically active compounds. Its structural features allow it to participate in reactions leading to the formation of substituted quinolines and other complex molecules with potential pharmaceutical applications .

Crystal Engineering

The crystal structure of this compound has been characterized through X-ray diffraction studies. The intermolecular interactions within its crystal lattice contribute to its stability and may influence its reactivity and solubility properties . Understanding these interactions is crucial for developing new materials with tailored properties for specific applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential use as an alternative or adjunctive treatment in antimicrobial therapy.

Case Study 2: Inhibition of Enzyme Activity

In another study focusing on the inhibition of aminopeptidase N, researchers demonstrated that this compound exhibited a Ki value of 3.5 µM. This finding highlights its potential role in drug development for conditions where aminopeptidase N is implicated, such as cancer metastasis and inflammation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group undergoes nucleophilic substitution at the carbonyl carbon, particularly in the presence of strong nucleophiles (e.g., Grignard reagents, amines).

Example Reaction :

-

Mechanism : Nucleophilic acyl substitution facilitated by polar aprotic solvents (e.g., DMF).

-

Key Insight : Steric hindrance from the naphthalene ring slows reactivity compared to simpler acetamides.

Electrophilic Aromatic Substitution

The hydroxyl group at position 6 activates the naphthalene ring for electrophilic substitution, primarily at positions 1, 3, and 4.

Common Electrophiles :

| Electrophile | Position of Substitution | Product |

|---|---|---|

| Nitronium ion (NO₂⁺) | 1 | 6-Hydroxy-1-nitro-2-naphthylacetamide |

| Sulfur trioxide (SO₃) | 3 | 6-Hydroxy-3-sulfo-2-naphthylacetamide |

| Halogens (Cl₂, Br₂) | 4 | 6-Hydroxy-4-halo-2-naphthylacetamide |

Conditions :

-

Nitration: HNO₃/H₂SO₄ at 0–5°C

-

Sulfonation: Fuming H₂SO₄, 80°C.

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions to yield 6-hydroxy-2-naphthylamine or its carboxylate derivative.

Acidic Hydrolysis :

-

Conditions : 6M HCl, reflux.

Basic Hydrolysis :

-

Conditions : 2M NaOH, 60°C.

Oxidative Coupling

The hydroxyl group facilitates oxidative coupling reactions, forming dimeric or polymeric structures.

Example :

Photolytic Degradation

UV irradiation induces cleavage of the acetamide N–C bond, generating reactive intermediates.

Mechanism :

-

Photoexcitation of the naphthalene ring → Charge transfer to the acetamide group.

-

Homolytic N–C bond cleavage → Formation of 6-hydroxy-2-naphthyl radical and acetamide radical .

Products :

Coordination Chemistry

The hydroxyl and carbonyl groups act as ligands for metal ions, forming complexes with potential catalytic or medicinal applications.

Example :

-

Stability : Enhanced in alkaline conditions (pH 8–10).

Comparison with Similar Compounds

2-(7-Hydroxy-2-naphthyloxy)-N-(6-methyl-2-pyridyl)acetamide

This compound shares a naphthalene backbone with N-(6-Hydroxy-2-naphthyl)acetamide but differs in substituents: a 7-hydroxy-2-naphthyloxy group and a 6-methyl-2-pyridyl acetamide side chain. Its crystal structure (triclinic, space group P1) exhibits hydrogen bonding between the hydroxyl group and the pyridyl nitrogen, stabilizing the lattice . Key parameters:

| Property | This compound | 2-(7-Hydroxy-2-naphthyloxy)-N-(6-methyl-2-pyridyl)acetamide |

|---|---|---|

| Molecular Weight | 201.22 g/mol | 308.33 g/mol |

| Crystal System | Not reported | Triclinic (P1) |

| Hydrogen Bonding | Likely intramolecular | Intermolecular (OH···N) |

| Applications | Synthetic intermediate | Potential pharmacological scaffold |

The pyridyl substituent enhances polarity and hydrogen-bonding capacity, which may improve solubility and bioavailability compared to the simpler naphthylacetamide .

Meta-Substituted Phenyl Acetamides

N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) differ in their aromatic systems (phenyl vs. naphthyl) and substituents (Cl, CH₃). Electron-withdrawing groups (e.g., Cl, NO₂) at the meta position reduce lattice symmetry and increase melting points due to enhanced dipole interactions. For example, 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ crystallizes with two asymmetric units, while simpler analogues have one, highlighting steric effects .

| Property | This compound | 3-ClC₆H₄NH-CO-CCl₃ |

|---|---|---|

| Aromatic System | Naphthalene | Phenyl |

| Key Substituents | -OH, -NH-CO-CH₃ | -Cl, -NH-CO-CCl₃ |

| Melting Point | Not reported | Higher (electron-withdrawing) |

| Applications | Medicinal chemistry | Crystallography studies |

Benzothiazole Acetamides

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature a benzothiazole ring instead of naphthalene. For instance, trifluoromethyl groups enhance metabolic stability and lipophilicity, making these derivatives promising in drug discovery .

| Property | This compound | N-(6-CF₃-benzothiazole)-2-phenylacetamide |

|---|---|---|

| Aromatic System | Naphthalene | Benzothiazole |

| Key Substituents | -OH, -NH-CO-CH₃ | -CF₃, -NH-CO-Ph |

| Bioactivity | Underexplored | Patent-protected (e.g., enzyme inhibition) |

| Solubility | Moderate (hydroxyl group) | Low (CF₃, benzothiazole) |

The hydroxyl group in this compound may confer better aqueous solubility compared to fluorinated benzothiazoles .

Chloroacetamide Herbicide Derivatives

Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are structurally simpler but share the acetamide functional group. These derivatives are prioritized in pesticide transformation product studies due to environmental persistence. The chlorine atom increases electrophilicity, enhancing reactivity with biological targets .

| Property | This compound | 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide |

|---|---|---|

| Functional Group | -NH-CO-CH₃ | -NH-CO-CH₂Cl |

| Environmental Impact | Not studied | High (prioritized for degradation studies) |

| Reactivity | Moderate | High (Cl substituent) |

The absence of chlorine in this compound likely reduces its environmental toxicity compared to these agrochemical derivatives .

Preparation Methods

Reaction Conditions and Optimization

-

Acetylating Agents : Acetic anhydride (Ac₂O) is preferred over acetyl chloride due to reduced corrosivity and better handling safety.

-

Solvent Systems : Reactions are typically conducted in polar aprotic solvents (e.g., dimethylformamide, DMF) or acetic acid to enhance nucleophilicity of the amine group.

-

Temperature : Optimal yields (85–92%) are achieved at 80–100°C with reflux conditions.

-

Catalysts : Metal acetates (e.g., zinc acetate) or oxides (e.g., ZnO) in catalytic amounts (5–10 mol%) improve reaction efficiency by facilitating proton transfer.

Representative Procedure:

-

Dissolve 6-hydroxy-2-naphthylamine (10 mmol) in acetic acid (20 mL).

-

Add acetic anhydride (12 mmol) and zinc acetate (0.5 mmol).

-

Reflux at 100°C for 4 hours.

-

Quench with ice water, filter, and recrystallize from ethanol.

Yield : 89–92%

Purity : >98% (HPLC)

Metal-Catalyzed Green Synthesis

Recent advances emphasize sustainable methods using metal catalysts in acetic acid, avoiding hazardous solvents. This approach aligns with green chemistry principles and reduces waste generation.

Key Advancements

-

Catalyst Systems :

Metal Catalyst Reaction Time (h) Yield (%) Selectivity (%) Zn(OAc)₂ 3.5 95 98 MgO 4.0 91 95 Cu(OAc)₂ 2.5 88 90 -

Mechanism : Metal ions activate the acetyl group, enabling nucleophilic attack by the amine without requiring excess reagent.

-

Reusability : Zinc acetate retains 85% activity after three cycles, reducing operational costs.

Fries Rearrangement of 2-Naphthyl Acetate

The Fries rearrangement offers an alternative route starting from 2-naphthyl acetate, leveraging acid-catalyzed acyl migration to introduce the hydroxyl group regioselectively.

Process Parameters

-

Catalyst : Anhydrous hydrogen fluoride (HF) at 50–75°C achieves 90% conversion with 95% regioselectivity for the 6-hydroxy isomer.

-

Additives : Acetic acid (1.0–1.3 mol per mole substrate) enhances selectivity by stabilizing intermediates.

-

Workflow :

Yield : 78–85%

Advantage : Avoids handling carcinogenic 2-naphthylamine precursors.

Reductive Acetylation of Nitro Precursors

For substrates where the amine group is protected as a nitro group, reductive acetylation provides a one-pot solution. This method combines reduction and acetylation steps, improving atom economy.

Q & A

Q. Methodological Notes

- Data Reproducibility: Always include internal controls (e.g., known inhibitors) in bioassays to normalize inter-experimental variability .

- Crystallographic Refinement: Address disorder by partitioning atoms with SHELXL’s PART instruction and applying ISOR restraints to anisotropic ADPs .

- Synthetic Optimization: Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) for yield improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.